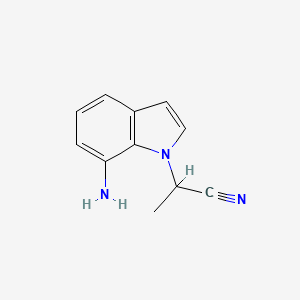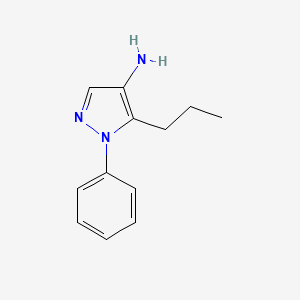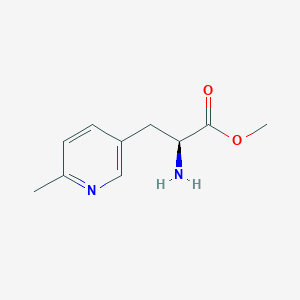
Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a methyl group at the 6-position and an amino acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and amino acid derivatives.
Coupling Reaction: The amino acid derivative is coupled with the 6-methylpyridine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance yield and efficiency.
化学反应分析
Types of Reactions
Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amino acid derivatives with biological targets.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
相似化合物的比较
Similar Compounds
Methyl 3-(6-methylpyridin-3-yl)propanoate: Similar structure but lacks the amino group.
6-Methylpyridine-3-carboxylic acid: Similar pyridine ring but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate is unique due to the presence of both an amino acid moiety and a substituted pyridine ring. This combination allows it to exhibit properties of both amino acids and heterocyclic compounds, making it versatile for various applications.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(6-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-8(6-12-7)5-9(11)10(13)14-2/h3-4,6,9H,5,11H2,1-2H3/t9-/m0/s1 |
InChI 键 |
JFJKVRVFHITTOU-VIFPVBQESA-N |
手性 SMILES |
CC1=NC=C(C=C1)C[C@@H](C(=O)OC)N |
规范 SMILES |
CC1=NC=C(C=C1)CC(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


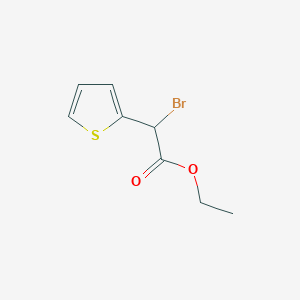

![10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)

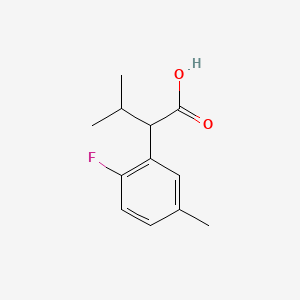
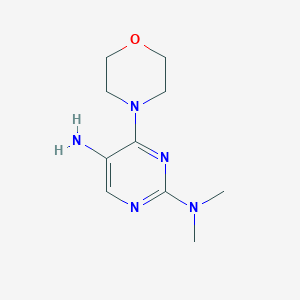

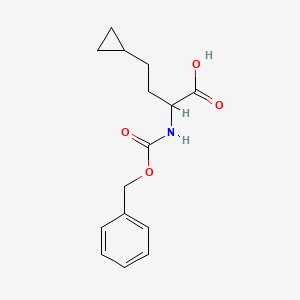
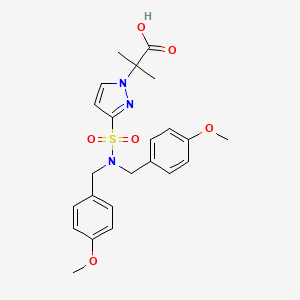
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)

